2-(5,5-Dimethyloxolan-2-yl)acetaldehyde

Description

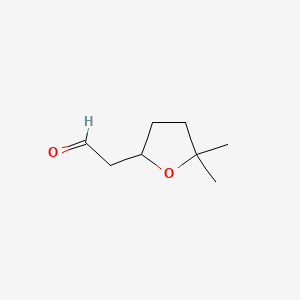

2-(5,5-Dimethyloxolan-2-yl)acetaldehyde is a cyclic ether-derived aldehyde featuring a tetrahydrofuran (oxolane) backbone substituted with two methyl groups at the 5-position and an acetaldehyde moiety at the 2-position. This compound’s structure confers unique electronic and steric properties, making it relevant in organic synthesis, fragrance chemistry, and pharmaceutical research.

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-(5,5-dimethyloxolan-2-yl)acetaldehyde |

InChI |

InChI=1S/C8H14O2/c1-8(2)5-3-7(10-8)4-6-9/h6-7H,3-5H2,1-2H3 |

InChI Key |

VPCNHJVKLDDERB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(O1)CC=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyloxolan-2-yl)acetaldehyde typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature to ensure the formation of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyloxolan-2-yl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The oxolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 2-(5,5-Dimethyloxolan-2-yl)acetic acid.

Reduction: 2-(5,5-Dimethyloxolan-2-yl)ethanol.

Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5,5-Dimethyloxolan-2-yl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of fine chemicals and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyloxolan-2-yl)acetaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic species, leading to the formation of various derivatives. The oxolane ring provides stability to the molecule and can participate in ring-opening reactions under specific conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Aldehydes

Cyclic vs. Acyclic Structures

The compound’s oxolane ring distinguishes it from both cyclic DMCHA derivatives and acyclic aldehydes like geranial. Key differences include:

Geranial’s acyclic structure favors volatility, critical for airborne signaling in nature .

Electronic and Steric Effects

- Electronic Effects : The electron-donating ether oxygen in the oxolane ring may reduce the electrophilicity of the aldehyde group compared to DMCHA, where conjugation with the cyclohexene ring could delocalize electron density. This difference might influence reactivity in nucleophilic additions or condensations.

- In contrast, DMCHA’s cyclohexene system allows for planar conjugation, reducing steric constraints .

Stability and Degradation Pathways

- Oxidative Stability : The oxolane ring’s electron-donating effects may slow oxidation of the aldehyde to carboxylic acids compared to DMCHA, where conjugation could stabilize radical intermediates.

- Thermal Stability : Steric protection from dimethyl groups might enhance thermal stability relative to geranial, which degrades readily due to its unsaturated backbone .

Biological Activity

2-(5,5-Dimethyloxolan-2-yl)acetaldehyde is a compound of interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article compiles existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

The molecular formula of this compound is , with a molecular weight of approximately 142.20 g/mol. The compound features an oxolane ring substituted with an acetaldehyde group, which may influence its reactivity and interactions with biological molecules.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains.

- Cytotoxic Effects : Preliminary data suggest potential cytotoxicity against cancer cell lines, indicating its possible use in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Reduced viability in cancer cell lines | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various aldehydes, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent in treating bacterial infections.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values ranging from 20 to 30 µM, indicating moderate cytotoxic effects. Further studies are required to elucidate the mechanism behind this activity and assess its selectivity towards cancer cells compared to normal cells.

The proposed mechanism of action for the biological activities of this compound involves:

- Interaction with Cellular Targets : The aldehyde group may form reversible covalent bonds with nucleophilic sites on proteins or enzymes, altering their function.

- Induction of Oxidative Stress : The compound could potentially induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells under certain conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.